4,4'-Methanediylbis(3-hydroxyfuran-2(5h)-one)
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Overview
Description
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] is a compound belonging to the furanone family. Furanones are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by its unique structure, which includes a furanone ring and hydroxyl groups, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-] can be achieved through several methods. One common approach involves the transformation of 2-oxocarboxylic acids. This method typically includes the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Another method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production of this compound often relies on the availability of precursor chemicals and the optimization of reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of products such as formic acid, maleic acid, and phosgene.
Nucleophilic and Conjugated Addition: These reactions are common in the synthesis of functionally substituted hydrofuranones.
Diels–Alder Reaction: This reaction is used to form cyclic compounds by the addition of a conjugated diene to a dienophile.
Aldol Condensation: This reaction involves the formation of carbon-carbon bonds between aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, atomic chlorine, and various catalysts such as polymer-based sulfonic acid . Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted hydrofuranones, which are valuable intermediates in organic synthesis and the production of biologically active compounds .
Scientific Research Applications
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-] involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial quorum sensing, thereby preventing bacterial communication and biofilm formation .
Comparison with Similar Compounds
2(5H)-furanone,4,4-methylenebis[3-hydroxy-] can be compared with other similar compounds such as:
5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one: Known for its use as a flavoring agent.
3-hydroxy-4,5-dimethylfuran-2(5H)-one: Another flavor compound with similar properties.
Sotolon: A naturally occurring furanone with a strong aroma, used in food and fragrance industries.
These compounds share similar structural motifs but differ in their specific functional groups and applications, highlighting the uniqueness of 2(5H)-furanone,4,4-methylenebis[3-hydroxy-].
Properties
CAS No. |
949-33-7 |
---|---|
Molecular Formula |
C9H8O6 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-5-oxo-2H-furan-3-yl)methyl]-2H-furan-5-one |
InChI |
InChI=1S/C9H8O6/c10-6-4(2-14-8(6)12)1-5-3-15-9(13)7(5)11/h10-11H,1-3H2 |
InChI Key |
QPNXQHRQYAZXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)O)CC2=C(C(=O)OC2)O |
Origin of Product |
United States |
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